molecular formula C13H12ClN5O2S2 B2831960 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034549-17-0

5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2831960
CAS RN: 2034549-17-0
M. Wt: 369.84
InChI Key: DOMLYKJAGTXIMS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to exhibit potent biological activity, making it an attractive candidate for drug development and other biomedical applications.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Sulfonamido moieties in heterocyclic compounds have been studied for their potential as antibacterial agents. Novel compounds have been synthesized and shown to possess high antibacterial activity, underscoring the value of sulfonamide derivatives in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies suggest these compounds have potential as antitubercular agents, demonstrating the versatility of sulfonamide derivatives in addressing various microbial infections (Shingare et al., 2022).

Antiglaucoma Activity

Pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and shown to inhibit carbonic anhydrase isoenzymes, indicating potential as antiglaucoma agents. These findings reveal the therapeutic applications of sulfonamide derivatives in ophthalmology (Kasımoğulları et al., 2010).

Antiviral Activity

Sulfonamide derivatives have been synthesized and tested for their anti-tobacco mosaic virus activity, suggesting the potential of these compounds in antiviral research. This highlights the broad-spectrum bioactivity of sulfonamide compounds (Chen et al., 2010).

properties

IUPAC Name

5-chloro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2S2/c14-12-1-2-13(22-12)23(20,21)17-6-8-19-7-3-10(18-19)11-9-15-4-5-16-11/h1-5,7,9,17H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMLYKJAGTXIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=NC=CN=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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